6-Chloro-1-benzofuran-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-benzofuran-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZNYOCYAXWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622832 | |
| Record name | 6-Chloro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379230-43-0 | |
| Record name | 6-Chloro-7-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379230-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 1 Benzofuran 7 Amine and Its Structural Analogs
Strategies for Benzofuran (B130515) Core Construction
The benzofuran nucleus is a common motif in numerous natural products and pharmacologically active compounds, leading to the development of a vast array of synthetic methods for its construction. nih.govrsc.orgresearchgate.net These strategies can be broadly categorized into ring-closing reactions, cycloaddition approaches, metal-catalyzed annulations, and rearrangement-based syntheses.
Ring-closing reactions are a foundational approach to the benzofuran core, often involving the formation of the crucial C-O bond to complete the furan (B31954) ring. A prominent modern example is the ring-closing metathesis (RCM) of substituted 1-allyl-2-allyloxybenzenes, which, after a ruthenium-catalyzed isomerization, cyclize to form the benzofuran structure. organic-chemistry.orgresearchgate.net This method is versatile and tolerates a range of substituents. organic-chemistry.org
Cycloaddition reactions offer another powerful route, building the ring in a convergent manner. The [4+1] cycloaddition, for instance, can utilize o-quinone methides and an isocyanide as a C1 synthon, catalyzed by scandium triflate, to produce aminobenzofurans. nih.gov A similar copper-catalyzed [4+1] cycloaddition between o-quinone methides and terminal alkynes provides an efficient pathway to 2,3-disubstituted benzofurans. acs.org Additionally, [3+2] cycloaddition reactions, such as the rhodium-catalyzed annulation of N-phenoxy amides with alkynes, have been developed to construct the benzofuran skeleton with high efficiency. rsc.org
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Isomerization-RCM | 1-Allyl-2-allyloxybenzenes | Ruthenium complexes | Forms benzofuran from diallylated phenols. | organic-chemistry.org |
| [4+1] Cycloaddition | o-Quinone methides, Isocyanides | Scandium triflate | Direct synthesis of amino-substituted benzofurans. | nih.gov |
| [4+1] Cycloaddition | o-Quinone methides, Terminal alkynes | Copper(I) iodide | Access to 2,3-disubstituted benzofurans. | acs.org |
| [3+2] Cycloaddition | N-Phenoxy amides, Alkynes | Rhodium complexes | Efficient C-H activation/[3+2] annulation. | rsc.org |
| Intramolecular Diels-Alder | Tethered amidofurans | Thermal/Lewis Acid | Constructs complex polycyclic systems containing a benzofuran moiety. | acs.org |
Transition metal catalysis has revolutionized benzofuran synthesis, enabling the coupling of simple precursors under mild conditions. nih.govacs.org Palladium and copper are the most extensively used metals for these transformations. nih.govmdpi.com
A classic and powerful method is the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, catalyzed by both palladium and copper, which is followed by an intramolecular cyclization to yield the benzofuran product. nih.gov Copper-catalyzed tandem reactions provide a more cost-effective alternative to palladium for similar transformations. researchgate.net Another significant palladium-catalyzed process involves the Heck reaction followed by an oxidative cyclization sequence. mdpi.com
More recent advancements include C-H activation/annulation strategies. Rhodium catalysts can effect the annulation of N-phenoxy amides with partners like vinylene carbonate to generate benzofuran derivatives. An extended Pummerer annulation followed by a nickel-catalyzed cross-coupling reaction presents a modular and highly versatile route to multisubstituted benzofurans. sci-hub.senih.gov This two-step sequence first builds a 2-(methylthio)benzofuran (B15093581) from a phenol, and the methylthio group is then replaced via nickel-catalyzed arylation. sci-hub.senih.gov
| Strategy | Catalyst System | Coupling Partners | Key Feature | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | o-Iodophenols, Terminal alkynes | Well-established, high-yielding route. | nih.gov |
| Heck Reaction/Oxidative Cyclization | Palladium acetate | 2-Hydroxystyrenes, Iodobenzenes | Tandem C-H activation/oxidation sequence. | mdpi.com |
| Pummerer Annulation/Cross-Coupling | 1. TFAA 2. Nickel catalyst | 1. Phenols, Ketene dithioacetal monoxides 2. Grignard reagents | Modular synthesis of multisubstituted benzofurans. | sci-hub.senih.gov |
| C-H Activation/Annulation | Rhodium complexes | N-Phenoxy amides, Vinylene carbonate | Direct functionalization of C-H bonds to form the furan ring. | |
| Intramolecular C-O Bond Formation | Iron(III) or Copper(II) chloride | o-Halo-benzylketones | Direct cyclization to form 2-substituted benzofurans. | mdpi.comnih.gov |
Molecular rearrangements offer elegant and often atom-economical pathways to the benzofuran core. The Claisen rearrangement of aryl allyl ethers to form o-allylphenols, which can then undergo oxidative cyclization, is a classic strategy that has been refined with modern catalysts. researchgate.net
Syntheses based on chalcones (1,3-diaryl-2-propen-1-ones) are also prominent. For example, a rearrangement of a MOM-protected 2-hydroxychalcone (B1664081) can lead to 2,3-dihydrobenzofuran (B1216630) intermediates, which can then be selectively converted to different benzofuran isomers under acidic or basic conditions. nih.govscispace.com The Curtius rearrangement provides a valuable method for converting a benzofuran-2-carboxylic acid into a benzofuran-2-amine (B3047424) derivative, demonstrating a route that simultaneously introduces a key functional group during the core synthesis. acs.org An unusual rearrangement of a benzopyran to a benzofuran has also been reported, offering a novel synthetic pathway to these systems. nih.gov
Regioselective Introduction and Functionalization of Halogen (Chlorine) at the C-6 Position
Achieving the specific 6-chloro substitution pattern on the benzofuran ring requires careful regiochemical control. Two primary strategies are employed: direct chlorination of a pre-formed benzofuran ring or, more commonly, starting the synthesis with a precursor that already contains a chlorine atom at the desired position.
Direct chlorination of benzofuran itself often leads to a mixture of products. However, specific reagents can offer improved regioselectivity. For instance, chlorination of certain activated aromatic systems, such as 1-aryl-β-carbolines, has been achieved at the C-6 position using trichloroisocyanuric acid (TCCA). researchgate.net
A more reliable method involves a "bottom-up" approach, starting with a commercially available, correctly substituted benzene (B151609) derivative. For the synthesis of 6-chlorobenzofuran (B126303), a common precursor is 4-chlorosalicylaldehyde. This starting material can be converted to 6-chlorobenzofuran-2-carboxylic acid, which is then decarboxylated using copper powder in quinoline (B57606) to yield the target 6-chlorobenzofuran. This strategy ensures the chlorine atom is unambiguously located at the C-6 position of the final benzofuran product.
Introduction and Derivatization of the Amine Functionality at the C-7 Position
The introduction of an amine group at the C-7 position is typically one of the most challenging steps, often accomplished late in the synthetic sequence. The most common and well-established method is the reduction of a nitro group. This involves the regioselective nitration of a 6-chlorobenzofuran intermediate, followed by reduction of the resulting 6-chloro-7-nitrobenzofuran using standard reducing agents like SnCl₂, H₂/Pd-C, or iron in acetic acid. While nitration of the benzofuran ring can present regioselectivity challenges, this remains a frequently used pathway.
Alternative strategies build the ring from an already aminated precursor. A relevant patent describes the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid, highlighting a strategy that incorporates the amino and halo-substituents from the start. google.com The Curtius rearrangement, as mentioned previously, can convert a carboxylic acid at the C-2 position into an amine, and similar logic could be applied if a carboxylic acid can be installed at C-7. acs.org More advanced methods, such as radical coupling reactions where an amine radical is coupled to the benzofuran core, also represent a potential, though less conventional, route for direct amination. nih.gov Once installed, the primary amine at C-7 is a versatile handle for further derivatization, enabling the synthesis of a wide range of analogs through reactions like acylation, alkylation, and sulfonylation.
Stereoselective Synthesis Approaches for Chiral 6-Chloro-1-benzofuran-7-amine Derivatives
While reports on the direct stereoselective synthesis of this compound are scarce, methods for preparing chiral derivatives of the benzofuran scaffold are well-documented and can be applied to this system. These approaches generally fall into two categories: catalytic asymmetric synthesis and chiral pool synthesis.
Catalytic asymmetric synthesis involves using a chiral catalyst to induce stereoselectivity. For example, rhodium-catalyzed [3+2] annulation reactions have been developed for the synthesis of 2,3-dihydrobenzofuran analogs with excellent control over the newly formed stereocenters. rsc.org Such a strategy could be adapted to create chiral derivatives by starting with a suitably substituted phenol.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Griseofulvin, a naturally occurring chiral benzofuran derivative, has been used as a precursor for the synthesis of complex, optically active spiro[benzofuran] compounds. mdpi.com This demonstrates the principle of using a chiral scaffold from nature and applying subsequent chemical modifications to build new, complex chiral molecules. By starting with a chiral benzofuran or a chiral precursor that is used to construct the ring, it is possible to synthesize enantiomerically enriched derivatives of this compound.
Optimization of Reaction Conditions, Yields, and Selectivity in this compound Synthesis
The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound and its analogs, aiming to maximize yield and selectivity while minimizing reaction times and by-product formation. Research into the synthesis of substituted benzofurans reveals common strategies for optimization, including the screening of catalysts, bases, solvents, and temperature.
For the synthesis of related amino-substituted benzofurans, iron and copper catalysis have been employed in a one-pot process. acs.org An initial optimization study for a one-pot process involving FeCl₃ and CuI proved effective for synthesizing amino-substituted benzo[b]furans, with yields of 48% and 65% for specific protected analogs. acs.org The choice of base and solvent system is also paramount. In the synthesis of other benzofuran derivatives, a Cs₂CO₃/DMF system at 110 °C was identified as the optimal condition after screening various bases and solvents. researchgate.net The use of DMF as a solvent proved to be more efficient than dichloromethane (B109758) or acetonitrile (B52724) in that particular synthesis. researchgate.net
In the synthesis of tert-Butyl (6-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate, a structural analog, a preliminary investigation assessed various bases to improve reaction efficiency, highlighting the importance of base selection in the reaction pathway. mdpi.com Similarly, catalyst screening is a common optimization strategy. For certain benzofuran syntheses, various catalysts such as NBS, NIS, and I₂ have been tested to establish the most effective reaction conditions. researchgate.net
The following interactive data table summarizes the optimization of reaction conditions for the synthesis of various benzofuran derivatives, which can serve as a model for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis Analogs
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | FeCl₃ (5 mol %), CuI (10 mol %) | Not specified | Not specified | 48-65 | acs.org |
| 2 | Cs₂CO₃ | DMF | 110 | Very Good | researchgate.net |
| 3 | Cs₂CO₃ | CH₃CN | Not specified | Lower Yield | researchgate.net |
| 4 | K₂CO₃ | DMF | 110 | 33-84 | acs.org |
Sustainable and Green Chemistry Methodologies for Benzofuran Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to reduce the environmental impact of chemical processes. epa.govacs.org These methodologies focus on the use of greener solvents, alternative energy sources, and catalyst-free or environmentally benign catalytic systems. epa.govacs.org
One significant area of development is the use of green solvents. Water, being non-toxic and readily available, has been utilized as a medium for the synthesis of benzofuran derivatives. researchgate.net Another approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have a low environmental footprint. acs.org Solvent-free conditions represent an even greener alternative, and some benzofuran syntheses have been successfully carried out at room temperature without any solvent, catalyzed by materials like ZnO-nanorods. nih.gov
Electrochemical methods offer a fast, simple, and green route for synthesizing new benzofuran derivatives. researchgate.netjbiochemtech.com These methods can be performed in aqueous solutions using carbon electrodes, eliminating the need for catalysts or toxic solvents and often resulting in good yields and high purity products. researchgate.netjbiochemtech.com
Catalyst-free methodologies are also being explored. For instance, some benzofuran derivatives have been synthesized through a catalyst-free reaction between nitroepoxides and salicylaldehydes using K₂CO₃ in DMF at 110 °C. acs.org The development of transition metal-free protocols is another key aspect of sustainable synthesis, as it avoids the use of often toxic and expensive heavy metals. acs.org A scalable, three-step, transition metal-free synthesis of benzofuran-6-carboxylic acid has been reported, which demonstrates a lower carbon footprint compared to existing routes. acs.org
The use of microwave irradiation as an energy source is another green chemistry approach that can accelerate reaction times and improve yields in the synthesis of benzofuran derivatives. epa.gov These sustainable practices not only offer environmental benefits, such as CO₂ emission savings and reduced mineral depletion, but also contribute to enhanced human health and safety. acs.org
Advanced Spectroscopic and Structural Characterization of 6 Chloro 1 Benzofuran 7 Amine
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 6-Chloro-1-benzofuran-7-amine, HRMS would be employed to confirm its molecular formula, C₈H₆ClNO.
The technique differentiates between compounds with the same nominal mass by measuring the exact mass to several decimal places. The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). An experimentally obtained HRMS value that matches the theoretical calculation to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct Ion | Theoretical Exact Mass (m/z) |
|---|
Note: Data is calculated based on the most abundant isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established principles.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, five distinct signals are expected: three for the aromatic protons, one for the furan (B31954) ring protons, and one for the amine protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the C₈H₆ClNO structure, eight distinct signals are expected in the ¹³C spectrum, corresponding to each carbon atom in the benzofuran (B130515) ring system.
2D-NMR Spectroscopy: To definitively assign each signal and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H₂ | ~7.6 | Doublet | 1H |
| H₃ | ~6.8 | Doublet | 1H |
| H₄ | ~7.3 | Doublet | 1H |
| H₅ | ~7.2 | Doublet | 1H |
Note: Predicted values are estimates. Actual shifts can vary based on solvent and other conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C₂ | ~145 |
| C₃ | ~105 |
| C₃a | ~128 |
| C₄ | ~120 |
| C₅ | ~125 |
| C₆ | ~122 |
| C₇ | ~135 |
Note: Predicted values are estimates and serve to illustrate the expected spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). The spectrum for this compound would be expected to show characteristic bands for the amine (N-H), aromatic (C-H and C=C), ether (C-O-C), and chloro-aromatic (C-Cl) functionalities.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |
| Aromatic/Furan | C-H Stretch | 3000-3100 | Medium-Weak |
| Aromatic/Furan | C=C Stretch | 1500-1600 | Medium-Strong |
| Furan Ether | C-O-C Stretch | 1050-1250 | Strong |
Note: These are typical frequency ranges for the specified functional groups. uniroma1.itvscht.czpressbooks.publibretexts.org
Electronic Absorption (UV-Vis) Spectroscopy for Analysis of Electronic Transitions and Conjugation
Electronic Absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the conjugated π-electron system within a molecule.
The benzofuran core of this compound is a chromophore that is expected to exhibit strong absorption bands corresponding to π→π* electronic transitions. researchgate.netresearchgate.net The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. The presence of the electron-donating amine (-NH₂) group and the electron-withdrawing chloro (-Cl) group are expected to modulate the electronic structure. Specifically, the strong electron-donating character of the amino group, acting as an auxochrome, would likely cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzofuran, extending the conjugation and lowering the energy gap for the electronic transition. researchgate.netnih.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to map the electron density and thereby determine the exact positions of each atom, as well as bond lengths, bond angles, and torsional angles.
While an experimental crystal structure for this compound has not been reported in publicly available databases, this technique would provide definitive proof of its molecular structure. It would confirm the planarity of the benzofuran ring system and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. The applicability of this technique is well-established for this class of compounds, with numerous substituted benzofuran structures having been successfully elucidated. researchgate.netamanote.comvensel.orgmdpi.com
Theoretical and Computational Investigations of 6 Chloro 1 Benzofuran 7 Amine
Quantum Chemical Calculations: Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular properties of 6-Chloro-1-benzofuran-7-amine. researchgate.netnih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and analyze its electronic characteristics. semanticscholar.org
The electronic structure is fundamentally described by the arrangement of electrons in molecular orbitals. For benzofuran (B130515) derivatives, the distribution of electron density is influenced by the fused benzene (B151609) and furan (B31954) rings, as well as the chloro and amine substituents. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group, while the amine group is typically electron-donating. This interplay of substituents significantly affects the charge distribution across the molecule.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of the compound. nih.govimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For related benzofuran structures, these calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. semanticscholar.org
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and hyperconjugative interactions between occupied and unoccupied orbitals. semanticscholar.org
Table 1: Calculated Electronic Properties of a Related Benzofuran Derivative
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | - | researchgate.net |
| LUMO Energy | - | researchgate.net |
| Energy Gap (ΔE) | 3.732 | researchgate.net |
| Ionization Potential | - | semanticscholar.org |
| Electron Affinity | - | semanticscholar.org |
Conformational Analysis and Potential Energy Surface Mapping through Molecular Mechanics and Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. This involves identifying the most stable conformations (arrangements of atoms in space) and the energy barriers between them. Molecular mechanics force fields are often employed for an initial, rapid exploration of the conformational space. dntb.gov.ua
Following this, Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. uregina.caulisboa.pt By simulating the movements of atoms and bonds, MD can map the potential energy surface, revealing the landscape of low-energy conformations and the pathways for conformational change. For instance, in studies of related benzofuran derivatives, MD simulations have been used to understand how different substitutions influence the preferred conformation, which in turn affects biological activity. nih.gov These simulations can reveal how the molecule might adapt its shape to fit into a biological target like a receptor or enzyme active site. nih.gov
For example, MD simulations on NBF derivatives, which share a core structure, showed that the conformation of a cyclohexyl ring could adopt a twisted boat form to accommodate certain substitutions, influencing interactions with the mu opioid receptor. nih.gov While specific data for this compound is not available, these examples highlight the methodologies used.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparative Analysis with Experimental Data
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. semanticscholar.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. d-nb.info Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), can provide theoretical chemical shifts. semanticscholar.orgmodgraph.co.uk While these calculations provide valuable estimates, they may not perfectly match experimental values due to solvent effects and molecular dynamics not fully captured by the models. pdx.edu Machine learning approaches are also emerging as a highly accurate method for predicting NMR shifts. mdpi.com
Vibrational Frequencies: Theoretical vibrational (infrared) frequencies can be calculated using DFT methods. dtic.milderpharmachemica.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. dtic.mil Comparing the calculated vibrational spectrum with an experimental FT-IR spectrum helps in assigning the observed absorption bands to specific molecular motions, thus confirming the presence of various functional groups. nih.govacu.edu.in For primary amines, characteristic N-H stretching and bending modes are expected. dtic.mil The C-Cl stretching frequency would also be a key feature. dtic.mil
Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Sulfonamide-Schiff Base Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Computational (cm⁻¹) | Reference |
|---|---|---|---|
| Azomethine | 1620 | 1632 | nih.gov |
| C=N | 1580 | 1591 | nih.gov |
| C-O | 1250 | 1263 | nih.gov |
| S-N | 940 | 925 | nih.gov |
Note: This table shows data for a different molecule to illustrate the comparison between experimental and computational vibrational spectroscopy, as specific data for this compound was not found.
Reaction Mechanism Elucidation and Transition State Profiling using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving benzofuran derivatives. nih.govresearchgate.net By modeling the reactants, products, and potential intermediates, researchers can map out the entire reaction pathway. A key aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate.
Using DFT, one can calculate the energies of all species involved in a proposed mechanism. mdpi.comscispace.com This allows for the determination of activation energies (the energy difference between the reactants and the transition state), which are crucial for understanding reaction rates. For example, in the synthesis of benzofuran derivatives, computational studies can help to understand how catalysts like palladium or rhodium facilitate the reaction, or how ring-opening and ring-closure sequences occur. nih.gov
For this compound, computational methods could be used to explore its synthesis pathways or its potential reactions. For instance, in the synthesis of a related pyrazolo[3,4-b]pyridine derivative from a benzofuran precursor, DFT calculations were used to compare the stability of the final product with other potential isomers, confirming that the proposed structure was the most thermodynamically favorable. semanticscholar.org The local reactivity descriptors derived from these calculations can also predict which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of reaction selectivity. semanticscholar.org
Molecular Docking and Dynamics Simulations with Relevant Biomolecular Targets to Investigate Binding Modes and Interactions at a Mechanistic Level
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of compounds like this compound. nih.govresearchgate.net The process involves placing the ligand (the small molecule) into the binding site of the protein and calculating a score that estimates the strength of the interaction. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed on the ligand-protein complex to assess its stability and observe the interactions in a more dynamic environment. rsc.orgpreprints.org These simulations, often run over nanoseconds, provide detailed information on how the ligand and protein move and interact over time, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.govresearchgate.net
For example, studies on other benzofuran derivatives have used docking and MD simulations to investigate their potential as inhibitors for various enzymes, such as acetylcholinesterase in Alzheimer's disease or viral enzymes. nih.govnih.gov These studies identify critical amino acid residues in the active site that interact with the benzofuran scaffold and its substituents. The halogen atom in this compound could potentially form halogen bonds, which are known to enhance binding affinity. nih.gov
Table 3: Example of Molecular Docking Results for Benzofuran Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| BF-9 | HCV NS5B RdRp | -16.09 | nih.gov |
| BF-12 | HCV NS5B RdRp | -15.75 | nih.gov |
| BF-13 | HCV NS5B RdRp | -15.82 | nih.gov |
| Nesbuvir (Standard) | HCV NS5B RdRp | -15.42 | nih.gov |
Note: This table presents data for different benzofuran derivatives to illustrate the output of molecular docking studies, as specific results for this compound were not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives Based on In Vitro Data
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on their structural features.
The process begins with a set of molecules with known in vitro biological activity (e.g., IC₅₀ values against a specific target). researchgate.net For each molecule, a set of numerical descriptors is calculated. These descriptors can represent various molecular properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.
Statistical methods, like Partial Least Squares (PLS) regression, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields (steric, electrostatic, hydrophobic, etc.) to represent the molecules. nih.gov
The resulting QSAR model can then be used to:
Predict the activity of new, unsynthesized derivatives of this compound.
Provide insights into which structural features are most important for activity, guiding the design of more potent compounds. For instance, a model might indicate that a bulky substituent at a particular position decreases activity, while an electron-withdrawing group at another position increases it.
This approach helps to prioritize which new compounds to synthesize and test, making the drug discovery process more efficient. researchgate.net
Chemical Reactivity and Derivatization of 6 Chloro 1 Benzofuran 7 Amine
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com In 6-Chloro-1-benzofuran-7-amine, the sites for electrophilic attack are influenced by the combined directing effects of the amine and chloro substituents. The potent activating and ortho-, para-directing nature of the amino group at C-7, along with the deactivating but ortho-, para-directing chloro group at C-6, primarily directs incoming electrophiles to the C-4 and C-5 positions of the benzene (B151609) ring.
The primary positions for electrophilic attack on the benzofuran ring are C-4 and C-5. The amino group strongly activates the ring towards electrophiles, while the chloro group deactivates it through its inductive effect but directs ortho and para via resonance. The positions ortho to the powerful amino activator (C-6 and C-8, the latter being the bridgehead) and para (C-4) are electronically favored. However, the C-6 position is already substituted. The position ortho to the chloro group (C-5 and C-7) and para (C-2, within the furan (B31954) ring) are also potential sites. The convergence of these effects makes the C-5 position a likely site for substitution, being ortho to the chloro group and meta to the amino group, while the C-4 position is para to the amino group.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu Due to the high activation from the amine group, reactions often proceed under mild conditions. However, the amine group can be protonated under strongly acidic conditions, converting it into a deactivating, meta-directing ammonium (B1175870) group, which would alter the regiochemical outcome. libretexts.org Therefore, protecting the amine, for instance as an acetanilide, is a common strategy to control reactivity and regioselectivity, as well as to improve steric hindrance favoring para-substitution. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Primary Product(s) | Notes |
|---|---|---|---|
| Nitration | NO₂+ | 4-Nitro-6-chloro-1-benzofuran-7-amine | Requires careful control of conditions to avoid oxidation. |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-6-chloro-1-benzofuran-7-amine | Proceeds readily, often without a Lewis acid catalyst. |
| Sulfonation | SO₃ | 6-Chloro-7-amino-1-benzofuran-4-sulfonic acid | Reaction is reversible. |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-6-chloro-1-benzofuran-7-amine | Amine protection is typically necessary to prevent N-acylation and catalyst poisoning. |
Nucleophilic Substitution Reactions and Their Scope at the C-6 Chloro Position
Nucleophilic aromatic substitution (SNAr) on aryl chlorides is generally challenging and requires either harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chloro group at C-6 is not significantly activated for SNAr, as it lacks such an activating group in a favorable position.
However, displacement of the chlorine can be achieved under specific conditions, often facilitated by transition metal catalysis (see section 5.4) or through the formation of an aryne intermediate under very strong basic conditions. Direct SNAr with potent nucleophiles like alkoxides, thiolates, or amines may require high temperatures and pressures. The scope of nucleophiles for direct substitution is therefore limited but can be expanded significantly with the use of catalysts. For instance, related compounds like 6-Chloro-1-benzofuran-7-carbaldehyde can undergo substitution of the chloro group by other nucleophiles.
Transformations and Functional Group Interconversions at the Amine Functionality
The primary amine at the C-7 position is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.
Acylation: The amine readily reacts with acid chlorides or anhydrides to form amides. This is also a common method for protecting the amine group during other reactions.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important motifs in medicinal chemistry.
Alkylation: The amine can be alkylated using alkyl halides, although polyalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This two-step sequence dramatically increases the molecular diversity accessible from the parent amine.
Chemical derivatization is frequently employed to improve the analytical properties of molecules, such as enhancing their detectability in chromatography. researchgate.netjfda-online.com Reagents like dansyl chloride or NBD-Cl can be used to label the amine group with a fluorescent tag. researchgate.net
Table 2: Key Transformations of the 7-Amine Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Diazonium Salt |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on diazonium salt | Aryl Halide, Aryl Nitrile |
| Schiemann Reaction | HBF₄ on diazonium salt, then heat | Aryl Fluoride |
Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-6 Halogen Atom
The chlorine atom at the C-6 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions typically offer mild conditions and broad substrate scope.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters (R-B(OR)₂) allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position. This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. scispace.com
Heck Reaction: This palladium-catalyzed reaction couples the aryl chloride with an alkene to form a new C-C bond, yielding a substituted alkene.
Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl group at the C-6 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. This provides an alternative route to substituted anilines.
Stille Coupling: This reaction uses organotin compounds (R-SnR'₃) to form C-C bonds, offering a complementary approach to the Suzuki coupling.
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions at C-6
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)-N |
| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
Cycloaddition and Rearrangement Reactions Involving the Benzofuran Core of this compound
The benzofuran core can participate in cycloaddition reactions, although its aromatic character reduces its reactivity compared to simple furans or alkenes. The furan moiety can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles, leading to the formation of complex polycyclic structures. Dearomative cycloaddition reactions represent a modern approach to rapidly build molecular complexity from aromatic precursors. nih.gov For example, benzofuran-derived azadienes have been used in various cycloaddition reactions, including [4+2], [4+1], and [3+4] annulations, to construct fused heterocyclic systems. researchgate.netresearchgate.net
Rearrangement reactions of the benzofuran skeleton itself are less common but can be induced under specific conditions, such as thermal or photochemical activation, or through interaction with strong acids or bases. wiley-vch.degoogleapis.com More frequently, rearrangements occur on substituents attached to the benzofuran core. For instance, strategies involving the rearrangement of chalcone (B49325) derivatives have been developed for the selective synthesis of 3-acylbenzofurans. nih.gov
Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety
The synthetic handles available on this compound make it an attractive building block for creating larger, hybrid molecules with potentially enhanced biological or material properties. researchgate.net By combining the benzofuran core with other pharmacologically relevant scaffolds (e.g., triazoles, isatin, oxadiazoles), chemists can explore new chemical space. researchgate.netnih.gov
The synthesis of these hybrids often relies on the reactions described previously:
The amine group at C-7 can be used as a nucleophile or converted into other functional groups to link to another molecular fragment. For example, it can be acylated with a carboxylic acid-bearing heterocycle.
The chloro group at C-6 is ideal for introducing other ring systems via metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could attach a pyridine (B92270) or pyrimidine (B1678525) ring.
These strategies have been used to create benzofuran-isatin and benzofuran-N-acylhydrazone hybrids, which have been investigated for their antibacterial activities. researchgate.net Similarly, benzofuran-triazole hybrids have been synthesized and evaluated as potential inhibitors of acetylcholinesterase. nih.gov The development of efficient, often one-pot, multi-component reactions is a key area of research for assembling these complex hybrid architectures. researchgate.net
Applications of 6 Chloro 1 Benzofuran 7 Amine As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Organic Molecules and Natural Product Analogs
A comprehensive review of scientific databases and chemical literature does not yield specific examples of 6-Chloro-1-benzofuran-7-amine being used as a direct building block for the total synthesis of complex organic molecules or the development of natural product analogs. While the broader class of substituted benzofurans is crucial in synthetic chemistry, the role of this specific isomer remains largely unexplored in published research.
Precursor for Advanced Materials in Organic Electronics, Supramolecular Chemistry, or Polymer Science
There is currently no available research detailing the use of this compound as a precursor for advanced materials. Its potential application in organic electronics, supramolecular assemblies, or as a monomer for polymer science has not been reported in the peer-reviewed literature.
Utilization in Multi-component Reactions and Cascade Processes for Rapid Complexity Generation
An examination of the literature concerning multi-component and cascade reactions did not reveal any studies where this compound was utilized as a substrate. Research on its reactivity and utility in such processes for generating molecular complexity has not been published.
Development as a Chemical Probe for Investigating Biological Pathways (non-pharmacological applications)
There are no specific reports on the development or use of this compound as a chemical probe for the investigation of biological pathways. Its application in chemical biology for non-pharmacological purposes is not documented in the current body of scientific research.
In Vitro Biological Interactions and Mechanistic Insights of 6 Chloro 1 Benzofuran 7 Amine and Its Derivatives
Enzyme Inhibition and Activation Studies
Benzofuran (B130515) derivatives have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis. Their inhibitory profiles are diverse, targeting enzymes involved in cancer, neurodegenerative disorders, and microbial infections.
Cytochrome P450 Enzymes: The interaction of benzofuran derivatives with Cytochrome P450 (CYP450) enzymes is significant for their metabolic fate and potential drug-drug interactions. The specific inhibitory or activating effects of 6-chloro-1-benzofuran-7-amine derivatives on CYP450 isoforms are not extensively detailed in the available literature, but this remains an important area for future investigation to understand their pharmacokinetic profiles.
Cholinesterases: Several benzofuran derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.net For instance, certain 3-substituted benzofurans have been noted for their cholinesterase inhibitory activity. researchgate.net
Tubulin Polymerization: A significant body of research highlights the role of benzofuran derivatives as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity. pharmatutor.org By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, lobaric acid, a natural benzofuran derivative, and its synthetic analogues have been shown to inhibit tubulin polymerization. pharmatutor.org The trimethoxy acetophenone (B1666503) and a benzofuran core containing analogue of Combretastatin A-4 (CA-A4) has an IC5O of 0.43 μM. nih.gov
Urokinase-Type Plasminogen Activator (uPA): The urokinase-type plaslinogen activator (uPA) system is involved in cancer invasion and metastasis. nih.gov High doses of the potassium channel blocker amiloride (B1667095) have been shown to inhibit uPA proteolytic activity, which has led to the investigation of novel amiloride analogs as uPA inhibitors. nih.gov The addition of a benzofuran group to 6-HMA (6-N,N-(hexamethylene) amiloride) results in a compound with higher potency and cytotoxicity (Ki = 183 nM). nih.gov
Receptor Binding Affinity and Selectivity Investigations
The ability of benzofuran derivatives to bind with high affinity and selectivity to specific receptors is a key determinant of their therapeutic potential.
Protein Binding Models: Studies have explored the interaction of benzofuran derivatives with proteins, which can influence their distribution and efficacy. While specific receptor binding models for this compound are not detailed, related compounds have been investigated for their affinity to various receptors. For instance, novel benzofuran derivatives have been designed to have a dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter, suggesting their potential as antidepressant agents. researchgate.net A chiral benzofuran receptor has been synthesized to study the association of amino acid derivatives, mimicking an oxyanion-hole motif. rsc.org
Cell-Based Assays for Understanding Molecular Pathways and Cellular Effects
Cell-based assays are crucial for elucidating the molecular mechanisms underlying the biological effects of benzofuran derivatives, including their anticancer and antimicrobial activities.
Cell Growth Inhibition Mechanisms: Halogenated derivatives of benzofuran have consistently demonstrated a significant increase in anticancer activities. nih.gov The addition of chlorine, bromine, or fluorine atoms to the benzofuran ring enhances binding affinity, likely through the formation of halogen bonds. nih.gov For example, a brominated derivative of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone showed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells. nih.gov Another benzofuran derivative, BL-038, has been shown to induce apoptosis in human chondrosarcoma cells. mdpi.com
Apoptosis Induction: Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. mdpi.com This programmed cell death can be triggered through various pathways. For instance, some synthetic benzofuran derivatives induce apoptosis in p53-positive cells and show partial cell death effects in both p53-positive and -negative cells through the inhibition of NF-κB. researchgate.net Moracin N, a novel benzofuran derivative, induces apoptosis and autophagy in lung cancer cells through the generation of reactive oxygen species (ROS). frontiersin.org Furthermore, certain benzofuran-substituted chalcone (B49325) derivatives have been found to trigger apoptotic cell death through the extrinsic pathway in human lung and breast cancer cells. uludag.edu.tr
Subcellular Localization: The specific accumulation of a compound within cellular compartments can significantly influence its mechanism of action. While detailed studies on the subcellular localization of this compound are not available, the general class of substituted benzofurans has been a subject of such investigations, particularly in the context of psychoactive derivatives where localization in the brain is key. wikipedia.org
Molecular Target Identification and Validation within Biological Systems
Identifying the specific molecular targets of benzofuran derivatives is essential for understanding their mechanism of action and for the rational design of more potent and selective compounds. Various molecular targets for benzofurans as anticancer compounds have been summarized, including enzymes and receptors involved in cell proliferation and survival. researchgate.net Benzofuran-based derivatives are known to exert their antitumor actions through several mechanisms such as the inhibition of farnesyltransferase, estrogen receptor, and tubulin polymerization. nih.gov
Detailed Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with In Vitro Biological Function
Structure-activity relationship (SAR) studies are pivotal for optimizing the biological activity of benzofuran derivatives. These studies have revealed key structural features that govern their potency and selectivity.
The introduction of halogens, such as chlorine, into the benzofuran ring is a critical determinant of biological activity. nih.gov The position of the halogen atom significantly influences the cytotoxic effects. nih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl ring resulted in a 2-fold increase in potency and inhibitory activity of a uPA inhibitor. nih.gov
Furthermore, substitutions at the C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity. rsc.orgnih.gov The presence of an ester or heterocyclic ring at the C-2 position has been found to be important for the anticancer effects of these compounds. nih.gov For antimicrobial activity, the introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl group, as well as halogen and amino groups, is closely related to the antibacterial activity of the benzofuran. rsc.org
Investigation of Antimicrobial and Antifungal Mechanisms of Action at the Molecular Level (in vitro)
Benzofuran derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi. nih.govrsc.org
Antibacterial Mechanisms: The antibacterial activity of benzofuran derivatives often involves the disruption of essential cellular processes in bacteria. For example, some derivatives act as chorismate mutase inhibitors, which is a key enzyme in the shikimate pathway essential for the biosynthesis of aromatic amino acids in bacteria. nih.gov In vitro inhibition of 64–65% at 30 µM has been observed for some benzofuran derivatives. nih.gov
Antifungal Mechanisms: The antifungal action of benzofuran derivatives can be attributed to various mechanisms. Some derivatives target fungal N-myristoyltransferase, an enzyme essential for the viability of many fungal pathogens. researchgate.net Others, like benzofuran-5-ol (B79771) derivatives, have shown potent antifungal activity, completely inhibiting the growth of several fungal species at MIC levels of 1.6-12.5 µg/mL. nih.gov The antifungal activity of certain halogenated derivatives of 3-benzofurancarboxylic acids has been demonstrated against Candida albicans. researchgate.net
Emerging Research Opportunities and Future Prospects for 6 Chloro 1 Benzofuran 7 Amine
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of substituted benzofurans is a well-explored area of organic chemistry, yet the pursuit of more efficient, cost-effective, and environmentally benign methods continues to be a priority. acs.org Traditional methods often involve multi-step sequences that can be time-consuming and low-yielding. Future research for the synthesis of 6-Chloro-1-benzofuran-7-amine and its derivatives will likely focus on modern catalytic systems and one-pot reactions.
Recent advancements in the synthesis of the broader benzofuran (B130515) class include palladium- and copper-catalyzed reactions, visible-light-mediated catalysis, and microwave-assisted multicomponent protocols. nih.govacs.orgkcl.ac.uk These innovative strategies offer advantages such as high yields, mild reaction conditions, and the ability to rapidly generate diverse libraries of compounds. kcl.ac.uk For instance, a one-pot synthesis reacting salicylaldehydes, amines, and alkynes using a copper catalyst presents a potential pathway to amino-substituted benzofurans. acs.org Adapting such methodologies for the specific synthesis of this compound could significantly improve efficiency over classical routes.
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Palladium/Copper-Catalyzed Cyclization | Involves Sonogashira coupling of iodophenols and terminal alkynes followed by intramolecular cyclization. | High efficiency and functional group tolerance. | acs.org |
| Microwave-Assisted Multicomponent Reaction | One-pot reaction of amines, 2'-hydroxyacetophenones, and other reagents under microwave irradiation. | Rapid synthesis, suitable for combinatorial chemistry and library generation. | kcl.ac.uk |
| Visible-Light-Mediated Catalysis | Uses light to promote reactions, often under very mild conditions. | Environmentally friendly ("green") approach with high potential for novel transformations. | nih.gov |
| One-Pot Synthesis from Salicylaldehydes | Reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide. | Step-economic and utilizes readily available starting materials. | acs.org |
Exploration of Undiscovered Chemical Reactivity and Synthetic Transformations
The chemical structure of this compound, featuring an aromatic amine, a chloro substituent, and a benzofuran core, provides multiple sites for chemical modification. The benzofuran ring itself is known to undergo electrophilic substitution reactions, while the chloro and amino groups are versatile handles for introducing further complexity. researchgate.net
Future research should explore the untapped reactivity of this molecule. For example, the chlorine atom at the 6-position could be a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group at the 7-position can be readily acylated, alkylated, or converted into other functional groups, serving as a key diversification point for creating libraries of analogs. The interplay between these functional groups could also lead to novel intramolecular cyclization reactions to build more complex heterocyclic systems.
Advancements in High-Throughput Screening and Combinatorial Chemistry for New Applications
Combinatorial chemistry and high-throughput screening (HTS) have revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. The this compound scaffold is an ideal candidate for these approaches. By leveraging the versatile reactivity of its functional groups, combinatorial libraries of derivatives can be generated through parallel synthesis. researchgate.net
These libraries can then be subjected to HTS against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new "hit" compounds for various diseases. enamine.net Fluorescence-based HTS assays, for example, are highly effective for screening large libraries for specific biological activities, such as the inhibition of enzymes or the modulation of protein-protein interactions. bath.ac.uknih.gov This strategy accelerates the discovery of novel applications for the benzofuran scaffold, moving beyond its known roles and uncovering new therapeutic potential.
| Step | Description | Key Technologies | Objective |
|---|---|---|---|
| 1. Library Synthesis | Parallel synthesis of a diverse library of analogs by modifying the amino and chloro groups. | Automated liquid handlers, parallel synthesis reactors. | Generate a large and diverse set of test compounds. |
| 2. Assay Development | Creation of a robust and sensitive biological assay (e.g., enzyme inhibition, receptor binding). | Fluorescence polarization, FRET, luminescence-based assays. | Develop a screenable test for a specific biological target. |
| 3. Primary HTS | Screening of the entire compound library at a single concentration against the target. | Robotic plate handling, multi-well plate readers. | Identify initial "hit" compounds that show activity. |
| 4. Hit Confirmation & Dose-Response | Re-testing of initial hits and determination of their potency (e.g., IC50 or EC50 values). | Fresh compound powders, serial dilution, curve-fitting software. | Confirm activity and quantify the potency of promising compounds. |
Deeper Mechanistic Understanding of its Chemical and Biological Interactions
While the broader class of benzofurans is known to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, the specific mechanisms of action are often complex and not fully understood. rsc.orgnih.gov For this compound, a crucial area of future research will be to elucidate the molecular basis of its interactions with biological targets.
This involves identifying the specific proteins or nucleic acids it binds to and understanding the nature of these interactions at an atomic level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking can provide detailed insights into the binding mode. Furthermore, understanding how the chloro and amino substituents contribute to binding affinity and selectivity is critical for rational drug design. Mechanistic studies could reveal, for example, whether the compound acts as a covalent inhibitor, a competitive antagonist, or an allosteric modulator, which is fundamental knowledge for its further development as a therapeutic agent. acs.org
Addressing Scalability and Cost-Effectiveness Challenges in the Synthesis of this compound and its Derivatives
For any promising compound to move from a laboratory curiosity to a viable product, its synthesis must be scalable, safe, and cost-effective. The synthesis of complex heterocyclic molecules like this compound often involves expensive reagents, catalysts, and purification methods that are not suitable for large-scale production.
Future research must focus on developing optimized and scalable synthetic routes. researchgate.net This includes exploring alternative, cheaper starting materials, reducing the number of synthetic steps, and replacing expensive metal catalysts with more abundant and less toxic alternatives. The development of continuous flow chemistry processes offers a particularly attractive solution, as it can improve safety, increase efficiency, and allow for easier scaling compared to traditional batch processing. researchgate.net An optimized process for a related compound, 6-hydroxybenzofuran, demonstrated a safe, cost-effective, and scalable route, providing a model for future work on this compound. researchgate.net
Future Directions in Computational-Assisted Design and Virtual Screening of this compound Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, these techniques offer a powerful approach to accelerate the design and discovery of new, more potent, and selective analogs without the need for extensive and costly synthesis and screening.
Virtual screening can be used to computationally screen vast libraries of virtual compounds against the three-dimensional structure of a biological target, identifying those with a high probability of binding. nih.govnih.gov This approach was successfully used to identify novel benzofuran-based inhibitors of the HCV NS5B polymerase. nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of this compound derivatives with their biological activities. These models can then guide the design of new analogs with improved properties, focusing synthetic efforts on the most promising candidates and significantly streamlining the drug discovery pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
